molecular formula C18H16O2S2 B13145317 9,10-Anthracenedione, 1,5-bis(ethylthio)- CAS No. 506443-21-6

9,10-Anthracenedione, 1,5-bis(ethylthio)-

Cat. No.: B13145317
CAS No.: 506443-21-6
M. Wt: 328.5 g/mol
InChI Key: PVTDUORSRFHXKE-UHFFFAOYSA-N
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Description

1,5-Bis(ethylthio)anthracene-9,10-dione is an anthracene-based derivative with the molecular formula C18H16O2S2. This compound is part of a broader class of anthracene derivatives known for their interesting photophysical, photochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation reaction, where ethylthiol is reacted with anthracene-9,10-dione in the presence of a Lewis acid catalyst . The reaction conditions often include an inert atmosphere and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production methods for anthracene derivatives, including 1,5-Bis(ethylthio)anthracene-9,10-dione, often involve large-scale Friedel-Crafts reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(ethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted anthracene derivatives .

Mechanism of Action

The mechanism of action of 1,5-Bis(ethylthio)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(ethylthio)anthracene-9,10-dione is unique due to the presence of ethylthio groups, which enhance its photophysical properties and biological activity. This makes it a valuable compound for both scientific research and industrial applications .

Biological Activity

9,10-Anthracenedione, 1,5-bis(ethylthio)- is a synthetic derivative of anthracenedione that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound is characterized by its unique structure, which includes two ethylthio groups attached to the anthracenedione core, potentially influencing its reactivity and biological interactions.

  • Molecular Formula : C16H16S2O2
  • Molecular Weight : 304.43 g/mol
  • CAS Number : 506443-21-6

The biological activity of 9,10-anthracenedione derivatives is often attributed to their ability to intercalate with DNA and generate reactive oxygen species (ROS). These mechanisms lead to cellular damage and apoptosis in cancer cells. The presence of ethylthio groups may enhance the lipophilicity of the compound, facilitating better cellular uptake and bioavailability.

Anticancer Properties

Research has demonstrated that 9,10-anthracenedione derivatives exhibit significant anticancer activity. A study highlighted the compound's effectiveness against various cancer cell lines, including:

  • Breast Cancer
  • Ovarian Cancer
  • Lung Cancer
  • Melanoma

In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis through ROS generation and DNA damage pathways .

Cancer Type IC50 (µM)
Breast Cancer5.2
Ovarian Cancer4.8
Lung Cancer6.0
Melanoma3.5

Antimicrobial Activity

9,10-Anthracenedione derivatives also show promising antimicrobial properties. They have been tested against various bacterial strains and fungi. Notably, they exhibit activity against:

  • Candida albicans
  • Staphylococcus aureus
  • Escherichia coli

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans50
Staphylococcus aureus25
Escherichia coli100

Case Studies

  • Anticancer Efficacy : A study utilized a human tumor cloning system to evaluate the anticancer effects of a related anthracene derivative in vitro. The results indicated broad-spectrum antitumor activity across multiple cancer types, supporting the potential of anthracenediones in cancer therapy .
  • Synergistic Effects : Research on combinations of anthracenediones with other phytochemicals showed enhanced antifungal activity against Candida species when combined with chitosan oligomers, suggesting potential for synergistic therapeutic strategies .

Properties

CAS No.

506443-21-6

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

1,5-bis(ethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C18H16O2S2/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3

InChI Key

PVTDUORSRFHXKE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCC

Origin of Product

United States

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